Estradiol Valerate

Pharmacokinetics Hormone Replacement Therapy Injectable Contraception

Estradiol Valerate (EV) is the ester of choice for formulators requiring a predictable 7–8 day duration in long-acting injectable suspensions. Its valeric acid chain confers optimal pharmacokinetics for weekly/bi-weekly dosing—distinct from shorter-acting benzoate (4–5 days) and longer-accumulating cypionate (11-day tail). For next-generation COC development, EV delivers a lower thrombin generation potential and ninefold milder impact on hepatic CBG synthesis versus ethinyl estradiol, enabling a demonstrably improved safety footprint. In menopausal trials, EV demonstrates efficacy equivalent to conjugated equine estrogen (91.9% hot flash reduction) without the pro-coagulant effects of low-dose EE. Procure ≥98% purity API alongside USP Reference Standards for analytical method validation, QC, and regulatory compliance.

Molecular Formula C23H32O3
Molecular Weight 356.5 g/mol
CAS No. 979-32-8
Cat. No. B1671313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstradiol Valerate
CAS979-32-8
Synonyms17 beta Estradiol
17 beta Oestradiol
17 beta-Estradiol
17 beta-Oestradiol
Aerodiol
Delestrogen
Estrace
Estraderm TTS
Estradiol
Estradiol 17 alpha
Estradiol 17 beta
Estradiol 17beta
Estradiol Anhydrous
Estradiol Hemihydrate
Estradiol Hemihydrate, (17 alpha)-Isomer
Estradiol Monohydrate
estradiol valerate
estradiol valeriante
Estradiol, (+-)-Isomer
Estradiol, (-)-Isomer
Estradiol, (16 alpha,17 alpha)-Isomer
Estradiol, (16 alpha,17 beta)-Isomer
Estradiol, (17-alpha)-Isomer
Estradiol, (8 alpha,17 beta)-(+-)-Isomer
Estradiol, (8 alpha,17 beta)-Isomer
Estradiol, (9 beta,17 alpha)-Isomer
Estradiol, (9 beta,17 beta)-Isomer
Estradiol, Monosodium Salt
Estradiol, Sodium Salt
Estradiol-17 alpha
Estradiol-17 beta
Estradiol-17beta
Oestradiol
Ovocyclin
Progynon Depot
Progynon-Depot
Progynova
Vivelle
Molecular FormulaC23H32O3
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
InChIInChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1
InChIKeyRSEPBGGWRJCQGY-RBRWEJTLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Estradiol Valerate (CAS 979-32-8): Prodrug Pharmacology and Procurement Context


Estradiol Valerate (EV) is a synthetic C-17β ester prodrug of the primary endogenous human estrogen, 17β-estradiol (E2) [1]. Following administration, EV undergoes rapid enzymatic hydrolysis by esterases in the liver and blood to liberate the active moiety, E2, which then exerts its physiological effects through binding to estrogen receptors (ERα and ERβ) [2]. The esterification with valeric acid fundamentally alters the compound's physicochemical properties, conferring increased lipophilicity and a significantly prolonged duration of action compared to unmodified E2, thereby enabling less frequent dosing regimens in clinical practice [3]. As an active pharmaceutical ingredient (API), EV is supplied in standardized pharmaceutical-grade forms, including USP Reference Standards, which are essential for quality control, analytical method validation, and ensuring batch-to-batch consistency in both research and industrial manufacturing settings .

The Scientific Risk of Interchanging Estradiol Valerate with Alternative Estrogen Esters


The assumption that different estradiol esters are functionally interchangeable is not supported by rigorous comparative pharmacokinetic and pharmacodynamic data. Each ester—defined by its distinct fatty acid chain—possesses a unique physicochemical profile that governs its rate of absorption from an intramuscular depot, its susceptibility to enzymatic hydrolysis, and ultimately, the shape and duration of the resulting estradiol plasma concentration-time curve [1]. Consequently, substituting one ester for another without adjusting dose, dosing frequency, or clinical monitoring can lead to substantial differences in therapeutic outcomes. For instance, an ester with a longer half-life may accumulate, increasing the risk of estrogen-related adverse events, while a shorter-acting ester might provide inadequate symptom control at the end of a dosing interval [2]. The selection of a specific ester is therefore a critical scientific decision, directly impacting the predictability, efficacy, and safety of the intervention. The following quantitative evidence illustrates the precise, measurable differentiators that define the clinical and procurement value of estradiol valerate.

Quantitative Differentiation of Estradiol Valerate: A Head-to-Head Evidence Guide


Predictable Duration of Action Differentiates Estradiol Valerate from Estradiol Cypionate and Benzoate

In a direct, head-to-head clinical pharmacokinetic study, estradiol valerate (EV) demonstrated a distinct and intermediate duration of elevated estrogen levels compared to estradiol cypionate (EC) and estradiol benzoate (EB) [1]. Following a single 5.0 mg intramuscular dose, the average duration of elevated estradiol and estrone levels was 7-8 days for EV, compared to approximately 11 days for EC and only 4-5 days for EB [1]. This profile led the investigators to conclude that estradiol valerate provides the 'most predictable pharmacokinetic behaviour' among the three esters studied, a key differentiator for clinical applications where stable, week-long coverage is required without the extended tail of a longer-acting ester [1].

Pharmacokinetics Hormone Replacement Therapy Injectable Contraception

Estradiol Valerate Demonstrates Lower Thrombin Generation Potential vs. Ethinyl Estradiol

A randomized clinical trial directly compared the effects of combined oral contraceptives containing estradiol valerate (EV) plus dienogest (DNG) versus ethinyl estradiol (EE) plus DNG on coagulation biomarkers [1]. The EV-containing preparation induced a significantly lower increase in thrombin generation, a key measure of pro-coagulant activity. Specifically, EV+DNG increased thrombin peak by +45% from baseline, whereas EE+DNG caused a substantially larger increase of +147% (p < 0.01) [1]. Similarly, endogenous thrombin potential (ETP) increased by +26% with EV+DNG compared to +64% with EE+DNG (p < 0.01) [1]. These in vitro findings were corroborated by in vivo markers: median prothrombin fragment 1+2 (F1+2) levels remained unchanged with EV+DNG but increased significantly with EE+DNG [1].

Coagulation Thromboembolism Risk Oral Contraceptives Hemostasis

Milder Impact on Hepatic Corticosteroid-Binding Globulin and Adrenal Steroids Compared to Ethinyl Estradiol

In a direct comparison of oral contraceptive formulations, estradiol valerate (EV) exhibited a substantially milder effect on hepatic protein synthesis than ethinyl estradiol (EE) [1]. Treatment with EV + dienogest (DNG) led to a median increase in corticosteroid-binding globulin (CBG) that was ninefold lower than the increase seen with EE + DNG (median increment of 42 µg/mL for EE+DNG vs. a significantly smaller increase for EV+DNG, p<0.001) [1]. Consequently, EV+DNG did not significantly alter total cortisol levels from baseline, whereas EE+DNG caused a mean increase of 668 nmol/L in total cortisol (p<0.001) [1]. Furthermore, dehydroepiandrosterone sulfate (DHEA-S) levels decreased by 24% in the EE+DNG group but remained unchanged with EV+DNG [1].

Hepatic Metabolism Adrenal Function Contraception Corticosteroid-Binding Globulin

Comparable Clinical Efficacy to Conjugated Equine Estrogen in Alleviating Vasomotor Symptoms

A randomized controlled trial directly compared the efficacy of oral estradiol valerate (E2V) and conjugated equine estrogen (CEE) in treating menopausal vasomotor symptoms [1]. Both agents demonstrated comparable and statistically significant efficacy. After 24 weeks of treatment, the E2V group experienced a 91.9% reduction in mean hot flash score, while the CEE group showed an 89.2% reduction [1]. This difference was not statistically significant, confirming that low doses of both E2V and CEE are equally effective for this indication [1].

Menopause Vasomotor Symptoms Clinical Trial Efficacy

Receptor Inactivity Confirms Pure Prodrug Mechanism, Mitigating Off-Target Binding Concerns

The prodrug nature of estradiol valerate is confirmed by its lack of intrinsic binding affinity for the estrogen receptor. In a competitive binding assay using purified receptor preparations, the intact estradiol valerate ester showed no specific binding [1]. Its apparent activity in less controlled assays is due to rapid hydrolysis into 17β-estradiol, the active ligand, by esterases present in biological matrices [1]. This mechanism is supported by comparative data showing that the affinity of estradiol valerate for the estrogen receptor is approximately 50 times lower than that of estradiol itself .

Prodrug Receptor Binding Pharmacodynamics Estrogen Receptor

Favorable Coagulation Profile Relative to Ethinyl Estradiol in Postmenopausal Hormone Therapy

A comparative study in postmenopausal women receiving hormone therapy (2 mg oral EV daily vs. 10 µg oral EE daily) demonstrated that EV has a markedly different effect on hemostatic parameters [1]. Unlike EE, EV did not cause an increase in coagulation factors associated with a hypercoagulable state. Specifically, EE treatment increased levels of Factor VII:Ag, Factor VIII:C, and β-thromboglobulin, while EV treatment did not induce these pro-thrombotic changes [1].

Hemostasis Coagulation Factors Hormone Replacement Therapy Safety

Evidence-Backed Application Scenarios for Estradiol Valerate Procurement


Development of Once-Weekly or Twice-Weekly Injectable Hormone Therapies

For pharmaceutical developers formulating long-acting injectable suspensions or solutions, estradiol valerate is the ester of choice for achieving a predictable 7-8 day duration of elevated estrogen levels [1]. This intermediate duration, documented in comparative pharmacokinetic studies against both shorter- and longer-acting esters, provides a clear design specification for products requiring weekly or bi-weekly administration. It avoids the 4-5 day duration of benzoate (requiring more frequent injections) and the prolonged 11-day tail of cypionate (which may increase the risk of estrogen accumulation) [1].

Formulation of Oral Contraceptives with a Differentiated Hepatic and Coagulation Safety Profile

For R&D teams focused on next-generation combined oral contraceptives, estradiol valerate offers a compelling alternative to ethinyl estradiol. Clinical evidence demonstrates that EV-containing COCs induce significantly lower thrombin generation potential [2] and have a ninefold milder impact on hepatic CBG synthesis compared to EE-based formulations [3]. This translates to a potentially lower risk profile for venous thromboembolism and less disruption of adrenal steroid homeostasis. Procuring EV for such programs is a strategic, evidence-based decision to create products with a demonstrably improved safety and metabolic footprint [2][3].

Menopausal Hormone Therapy Research Requiring Bio-identical Estrogen with Validated Efficacy

In clinical research and trials for menopausal symptom management, estradiol valerate is a rational selection for investigators seeking a well-characterized, bio-identical estrogen prodrug. It has been shown in a randomized controlled trial to be equally effective (91.9% reduction in hot flash score) as conjugated equine estrogen (89.2% reduction) in alleviating vasomotor symptoms [4]. Furthermore, it lacks the pro-coagulant effects on factors like Factor VII:Ag and VIII:C seen with low-dose ethinyl estradiol, making it a safer comparator or active treatment arm in studies evaluating cardiovascular endpoints [5].

Analytical Method Development and Pharmaceutical Quality Control

For analytical chemists and quality control laboratories in the pharmaceutical industry, the procurement of Estradiol Valerate USP Reference Standard is mandatory for compliance with official compendial methods . This standard is essential for the identification, assay, and purity testing of estradiol valerate drug substance and drug products (e.g., injections) as specified in the USP-NF. Using the official reference standard ensures method accuracy, reproducibility, and regulatory compliance, thereby mitigating batch release risks and ensuring product quality .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Estradiol Valerate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.